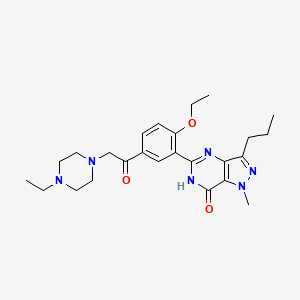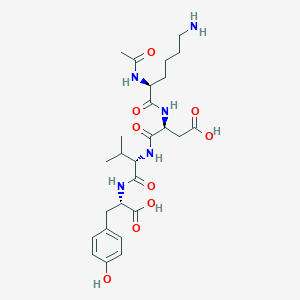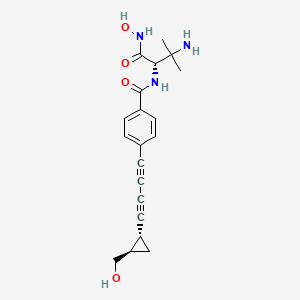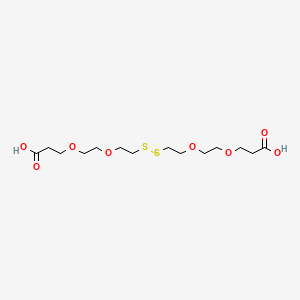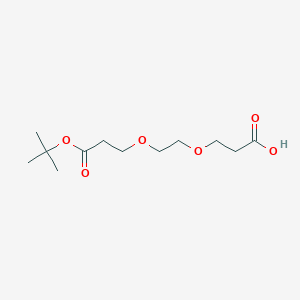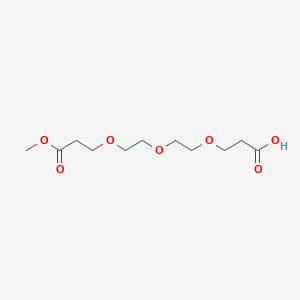
AEOL-10150
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AEOL-10150 is a broad-spectrum metalloporphyrin superoxide dismutase mimic specifically designed to neutralize reactive oxygen and nitrogen species . It has shown potential as a medical countermeasure against national security threats, including sulfur mustard, nerve agent exposure, and radiation pneumonitis following radiological or nuclear incidents . This compound is also known as MnTDE-2-ImP5+ and has the molecular formula C48-H56-Mn-N12.5-Cl with a molecular weight of 1033.257 .
Méthodes De Préparation
AEOL-10150 is synthesized through a series of reactions involving the coordination of manganese ions with a modified alkylated pyridyl quaternary ammonium group at the meta position of the porphyrin ring . The synthetic route involves the use of pyridine quaternary ammonium water-soluble manganoporphyrin to mimic the Mn-SOD catalytic site . Industrial production methods have been improved to enhance drug stability and reduce costs by 90%, with the new synthetic this compound being stable at room temperature and under refrigerated conditions for up to 24 months .
Analyse Des Réactions Chimiques
AEOL-10150 undergoes various chemical reactions, primarily involving oxidation and reduction processes . As a catalytic antioxidant, it mimics and amplifies the body’s natural enzymatic systems for eliminating reactive oxygen species and free radicals . Common reagents used in these reactions include superoxide dismutase and catalase-like enzymes . The major products formed from these reactions are neutralized reactive oxygen and nitrogen species .
Applications De Recherche Scientifique
AEOL-10150 has a wide range of scientific research applications. It has been studied as a medical treatment against acute radiation-induced lung injury and has shown potential in treating sulfur mustard, chlorine gas, and nerve agent exposure . Additionally, this compound has been investigated for its use in treating amyotrophic lateral sclerosis . Its ability to scavenge a broad range of reactive oxygen species makes it a valuable compound in the fields of chemistry, biology, medicine, and industry .
Mécanisme D'action
The mechanism of action of AEOL-10150 involves its ability to scavenge a broad range of reactive oxygen species or free radicals . As a catalytic antioxidant, this compound mimics and thereby amplifies the body’s natural enzymatic systems for eliminating these damaging compounds . The molecular targets and pathways involved include the modulation of superoxide dismutase and catalase-like enzymes, which play a crucial role in neutralizing reactive oxygen and nitrogen species .
Comparaison Avec Des Composés Similaires
AEOL-10150 is unique among metalloporphyrin catalytic antioxidants due to its broad-spectrum activity and stability . Similar compounds include AEOL-1114 and AEOL-11203, which also exhibit good lipophilicity and can pass through the blood-cerebrospinal fluid barrier upon oral administration . this compound stands out due to its enhanced stability and reduced production costs .
Propriétés
Numéro CAS |
286475-30-7 |
|---|---|
Formule moléculaire |
C48H61Cl5MnN125+ |
Poids moléculaire |
1038.2853 |
Nom IUPAC |
Manganese(5+), [[2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[1,3-diethyl-1H-imidazoliumato]](2-)]-, chloride (1:5), (SP-4-1)- |
InChI |
InChI=1S/C48H56N12.5ClH.Mn/c1-9-53-25-26-54(10-2)45(53)41-33-17-19-35(49-33)42(46-55(11-3)27-28-56(46)12-4)37-21-23-39(51-37)44(48-59(15-7)31-32-60(48)16-8)40-24-22-38(52-40)43(36-20-18-34(41)50-36)47-57(13-5)29-30-58(47)14-6;;;;;;/h17-32H,9-16H2,1-8H3;5*1H;/q+2;;;;;;+3 |
Clé InChI |
XMYHQLIAYLLEKT-UHFFFAOYSA-N |
SMILES |
CCN1C=C[N+](CC)=C1/C(C2=CC=C3N2[Mn+]N4/C5=C(C6=[N+](CC)C=CN6CC)\C(C=C/7)=NC7=C3\C8=[N+](CC)C=CN8CC)=C9C=CC(/C(C%10=[N+](CC)C=CN%10CC)=C4/C=C5)=N\9.Cl.Cl.Cl.Cl.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AEOL-10150; AEOL 10150; AEOL10150 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of AEOL-10150?
A1: this compound functions as a catalytic antioxidant, mimicking the activity of the superoxide dismutase (SOD) enzyme. It catalytically scavenges reactive oxygen species (ROS) like superoxide, thereby reducing oxidative stress [, , , , , ].
Q2: What are the downstream effects of this compound's antioxidant activity?
A2: By reducing oxidative stress, this compound has been shown to:
- Attenuate inflammatory responses [, , , , , ].
- Reduce tissue hypoxia and angiogenic response [].
- Decrease lipid peroxidation and protein nitration [, , ].
- Improve survival in models of radiation-induced lung injury [, , ].
- Protect against sulfur mustard-induced lung injury [, ].
- Show potential in treating amyotrophic lateral sclerosis (ALS) by preserving motor neuron architecture [].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C48H56Cl5MnN12, and its molecular weight is 1010.3 g/mol [].
Q4: Is there any spectroscopic data available for this compound?
A4: The provided research abstracts do not delve into specific spectroscopic details. Further investigation into related publications or patents would be needed.
Q5: How does the catalytic activity of this compound compare to that of natural SOD?
A5: While the provided abstracts highlight this compound's SOD mimetic activity, specific comparisons of catalytic efficiency with natural SOD are not discussed.
Q6: What are the potential applications of this compound based on its catalytic antioxidant properties?
A6: The research suggests potential applications in:
- Treating radiation-induced lung injury [, , , ].
- Mitigating the effects of chemical warfare agents like sulfur mustard [, ].
- Addressing diseases with oxidative stress as a contributing factor, such as ALS [] and COPD [, , , ].
Q7: Has computational chemistry been employed in the development or study of this compound?
A7: The provided abstracts do not offer information on the use of computational chemistry or modeling approaches with this compound.
Q8: Has the structure-activity relationship of this compound been explored, and what modifications have been investigated?
A8: The abstracts mention other metalloporphyrins with potential antioxidant activity, but specific structural modifications and their impact on this compound's activity are not detailed [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide](/img/structure/B605117.png)

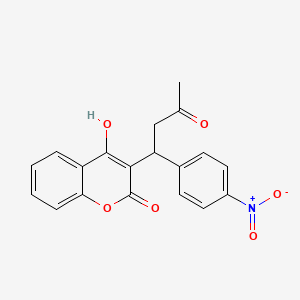
![(1S,2R,3R,7S,12S,17R,18R,19R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24,25-trioxaheptacyclo[19.2.1.19,12.01,18.03,17.04,14.07,12]pentacos-4(14)-en-2-ol](/img/structure/B605124.png)
